

In-Depth Technical Guide: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B119271

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CAS Number: 6304-56-9

This technical guide provides a comprehensive overview of **1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid**, catering to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, a robust experimental protocol for its synthesis, and an analysis of its potential biological activities based on existing literature for structurally related compounds.

Compound Identity and Properties

Chemical Structure:

Molecular Formula: C₁₁H₁₇NO₃

Molecular Weight: 211.26 g/mol

Property	Value	Source
CAS Number	6304-56-9	[1]
Molecular Formula	C ₁₁ H ₁₇ NO ₃	-
Molecular Weight	211.26 g/mol	-
Predicted XlogP3	1.3	-
Predicted Hydrogen Bond Donor Count	1	-
Predicted Hydrogen Bond Acceptor Count	3	-
Predicted Rotatable Bond Count	2	-

Synthesis

The synthesis of **1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid** is reliably achieved through the Michael addition of cyclohexylamine to itaconic acid, followed by an intramolecular cyclization. This method is a well-established route for the preparation of various 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

This protocol is based on established methods for the synthesis of analogous compounds.[\[3\]](#)[\[4\]](#)

Materials:

- Itaconic acid
- Cyclohexylamine
- Water or a suitable solvent (e.g., ethanol, toluene)
- Hydrochloric acid (for workup)

- Sodium hydroxide (for workup)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in water or a suitable solvent.
- Addition of Amine: To the stirred solution, add cyclohexylamine (1.0 to 1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
- Reaction: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - After the reaction is complete, cool the mixture to room temperature.
 - If a precipitate has formed, it can be collected by filtration.
 - Alternatively, the solvent can be removed under reduced pressure.
 - The crude product is then dissolved in an aqueous solution of sodium hydroxide.
 - The basic solution is washed with a non-polar organic solvent like ethyl acetate to remove any unreacted cyclohexylamine.
 - The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.
- Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Characterization Data:

While specific experimental data for this compound is not readily available in the cited literature, the following are expected spectroscopic features based on the analysis of carboxylic acids and related heterocyclic compounds:[5][6]

- ^1H NMR: Signals corresponding to the cyclohexyl protons, the CH proton on the pyrrolidine ring, the two CH_2 groups of the pyrrolidine ring, and a broad singlet for the carboxylic acid proton.
- ^{13}C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid, the carbons of the cyclohexyl ring, and the carbons of the pyrrolidine ring.
- IR Spectroscopy: A broad O-H stretch for the carboxylic acid, C=O stretching vibrations for the lactam and carboxylic acid, and C-H stretching and bending vibrations.
- Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.

Potential Biological Activities

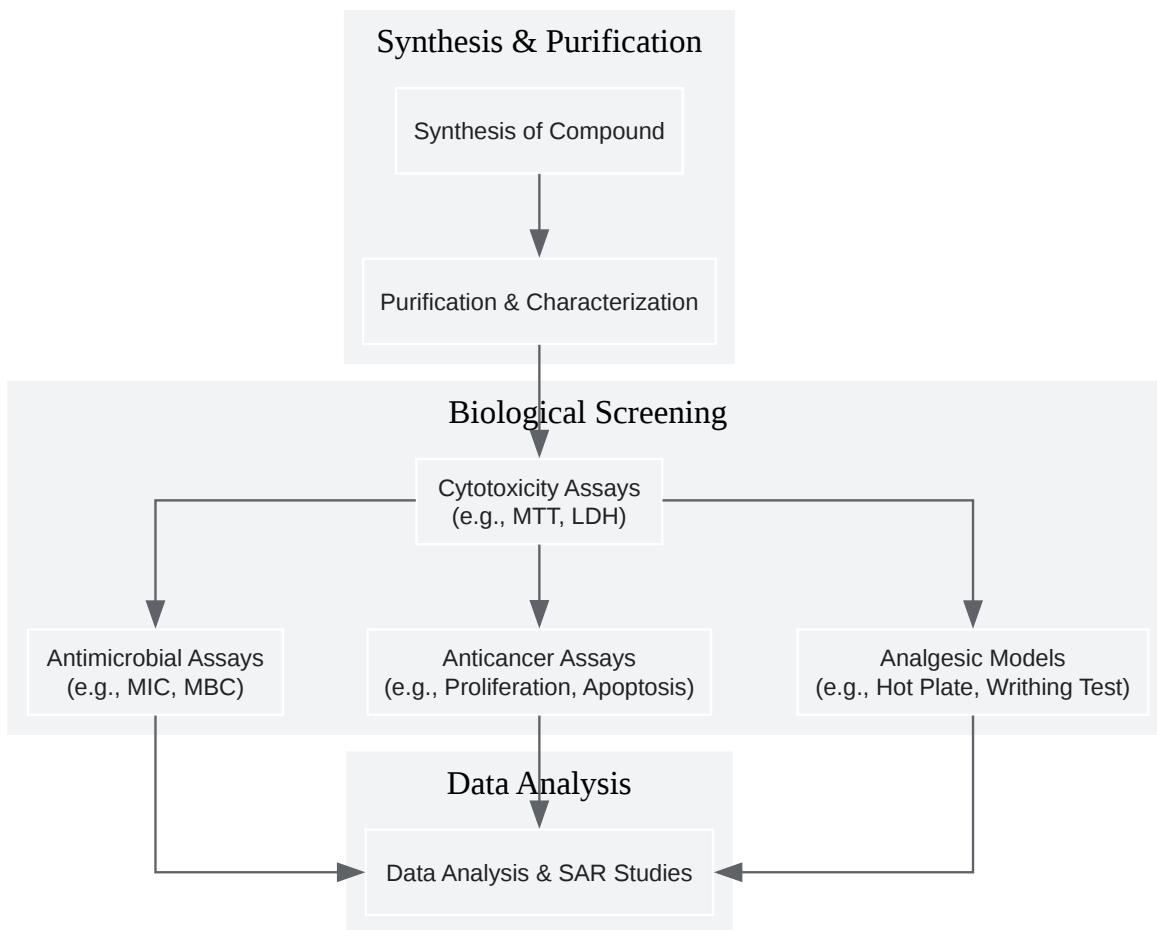
Direct experimental data on the biological activity of **1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid** is limited in the public domain. However, the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives has been investigated for a range of pharmacological effects.[2] This suggests that the title compound may exhibit similar properties.

Potential areas of biological activity include:

- Analgesic and Antihypoxic Effects: Studies on various 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated analgesic and antihypoxic properties.[2]
- Anticancer Activity: Numerous derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their potential as anticancer agents.[3][6]
- Antimicrobial Activity: The 5-oxopyrrolidine scaffold is present in various compounds that have been investigated for their antibacterial and antifungal properties.[6]

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the preliminary biological screening of **1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid**.



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Caption: General workflow for synthesis and biological screening.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by **1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid**. Further research would be required to elucidate its mechanism of action and identify potential molecular targets.

The following diagram represents a hypothetical signaling pathway that could be investigated based on the known activities of related compounds, such as anti-inflammatory effects.



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Caption: Hypothetical signaling pathway for investigation.

Conclusion

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS 6304-56-9) is a readily synthesizable compound belonging to a class of molecules with demonstrated potential for a variety of biological activities. While specific experimental data for this particular compound is sparse, the established synthetic routes and the known pharmacological profiles of its analogs make it an interesting candidate for further investigation in drug discovery and development programs. Future research should focus on the detailed characterization of its biological effects and the elucidation of its mechanism of action.

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